molecular formula C7H17NO B8522185 MFCD19207490

MFCD19207490

Cat. No.: B8522185
M. Wt: 131.22 g/mol
InChI Key: CMMWLDUVRGBDBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MFCD19207490 (CAS No. 340740-41-2) is a chiral organic compound with the molecular formula C₇H₁₇NO and a molecular weight of 131.22 g/mol. Its SMILES notation, CC(C)CC@@HCOC, indicates a branched structure containing an amine (-NH₂) and an ether (-O-) functional group, with a stereocenter at the carbon adjacent to the amine . The compound is cataloged under the MDL number this compound, and its synthesis, safety data sheets (SDS), and purity specifications are commercially available.

Properties

Molecular Formula

C7H17NO

Molecular Weight

131.22 g/mol

IUPAC Name

1-methoxy-4-methylpentan-2-amine

InChI

InChI=1S/C7H17NO/c1-6(2)4-7(8)5-9-3/h6-7H,4-5,8H2,1-3H3

InChI Key

CMMWLDUVRGBDBR-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(COC)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD19207490 typically involves multiple steps, including alkylation, reduction, and amination. One common method involves the alkylation of a suitable precursor, followed by reduction to introduce the amine group. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This often includes the use of continuous flow reactors and advanced purification techniques to obtain the desired product with high efficiency.

Chemical Reactions Analysis

Types of Reactions

MFCD19207490 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to different amine derivatives.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxyl derivatives, while substitution reactions can produce a wide range of functionalized amines .

Scientific Research Applications

MFCD19207490 has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It serves as a precursor in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of MFCD19207490 involves its interaction with specific molecular targets and pathways. The compound may act on enzymes, receptors, or other proteins, leading to various biochemical effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

However, comparisons can be drawn based on shared functional groups, molecular descriptors, or synthetic relevance. Below is a detailed analysis of selected compounds:

Table 1: Structural and Functional Comparison

Compound ID CAS No. Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Properties Reference
MFCD19207490 340740-41-2 C₇H₁₇NO 131.22 Amine, Ether, Chiral Center Stereospecific synthesis; SDS available
MFCD28167899 1022150-11-3 C₂₇H₃₀N₆O₃ 486.57 Amide, Pyridine High molecular weight; medicinal chemistry
MFCD13195646 1046861-20-4 C₆H₅BBrClO₂ 235.27 Boronic Acid, Halogens Used in cross-coupling reactions
MFCD00003330 1761-61-1 C₇H₅BrO₂ 201.02 Carboxylic Acid, Bromine High solubility (0.687 mg/ml)
MFCD11101335 1173206-71-7 C₉H₁₉ClN₂O₂ 222.71 Amide, Chloride High GI absorption; BBB permeability

Key Observations:

Functional Group Diversity :

  • Unlike this compound, which contains an ether and amine, MFCD28167899 (C₂₇H₃₀N₆O₃) features an amide and pyridine ring, making it more relevant to drug design .
  • MFCD13195646 (C₆H₅BBrClO₂) includes a boronic acid group, critical for Suzuki-Miyaura cross-coupling reactions, but lacks the chiral amine present in this compound .

Molecular Weight and Solubility: this compound has the lowest molecular weight (131.22 g/mol) among the compared compounds, suggesting higher volatility or simpler purification processes.

Biological Relevance :

  • MFCD11101335 (C₉H₁₉ClN₂O₂) shows high gastrointestinal (GI) absorption and blood-brain barrier (BBB) permeability, traits often sought in CNS-targeting drugs. This compound’s biological activity remains underexplored .

Synthetic Utility :

  • The chiral amine in this compound contrasts with the boronic acid in MFCD13195646, highlighting divergent applications—asymmetric synthesis vs. catalytic cross-coupling .

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